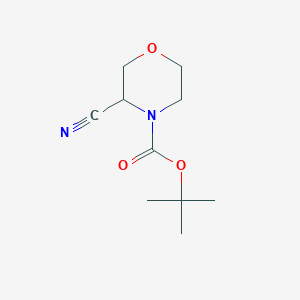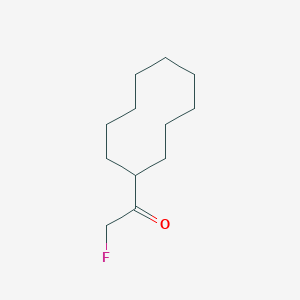
1-Cyclodecyl-2-fluoroethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclodecyl-2-fluoroethan-1-one is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of ketones and has a molecular formula of C11H19FO. The compound is also known as CFK-2 and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-Cyclodecyl-2-fluoroethan-1-one is not fully understood. However, studies have shown that the compound exerts its biological effects by modulating various signaling pathways. CFK-2 has been shown to inhibit the activity of the enzyme fatty acid amide hydrolase, which plays a crucial role in the metabolism of endocannabinoids. The compound has also been shown to modulate the activity of various ion channels, including the voltage-gated sodium channels.
Efectos Bioquímicos Y Fisiológicos
1-Cyclodecyl-2-fluoroethan-1-one has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. CFK-2 has also been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. Additionally, the compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 1-Cyclodecyl-2-fluoroethan-1-one in lab experiments is its potent biological activity. The compound has been shown to have potent antitumor activity and can be used as a lead compound for the development of new anticancer agents. Additionally, the compound has been shown to have neuroprotective effects and can protect neurons from oxidative stress-induced damage. However, one of the limitations of using CFK-2 in lab experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for the study of 1-Cyclodecyl-2-fluoroethan-1-one. One of the primary directions is the development of new anticancer agents based on the structure of CFK-2. The compound has been shown to have potent antitumor activity, and further studies could lead to the development of new drugs for the treatment of cancer. Additionally, the compound's neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies could also explore the compound's potential as an inhibitor of the enzyme fatty acid amide hydrolase and as a modulator of ion channels.
Métodos De Síntesis
The synthesis of 1-Cyclodecyl-2-fluoroethan-1-one has been achieved using several methods. One of the most commonly used methods involves the reaction between cyclodecylmagnesium bromide and 2-fluoroacetone. This reaction yields CFK-2 as a white solid. Another method involves the reaction between cyclodecyl lithium and 2-chloro-1,1,2-trifluoroethane, followed by the elimination of lithium chloride using triethylamine. This reaction also yields CFK-2 as a white solid.
Aplicaciones Científicas De Investigación
1-Cyclodecyl-2-fluoroethan-1-one has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. CFK-2 has been shown to have potent antitumor activity and can be used as a lead compound for the development of new anticancer agents. The compound has also been studied for its potential applications as a neuroprotective agent and as an inhibitor of the enzyme fatty acid amide hydrolase.
Propiedades
Número CAS |
122128-58-9 |
|---|---|
Nombre del producto |
1-Cyclodecyl-2-fluoroethan-1-one |
Fórmula molecular |
C12H21FO |
Peso molecular |
200.29 g/mol |
Nombre IUPAC |
1-cyclodecyl-2-fluoroethanone |
InChI |
InChI=1S/C12H21FO/c13-10-12(14)11-8-6-4-2-1-3-5-7-9-11/h11H,1-10H2 |
Clave InChI |
ASNPPRHEAIEJAD-UHFFFAOYSA-N |
SMILES |
C1CCCCC(CCCC1)C(=O)CF |
SMILES canónico |
C1CCCCC(CCCC1)C(=O)CF |
Sinónimos |
Ethanone, 1-cyclodecyl-2-fluoro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



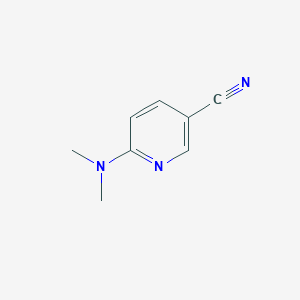
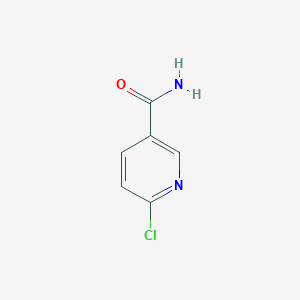
![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)
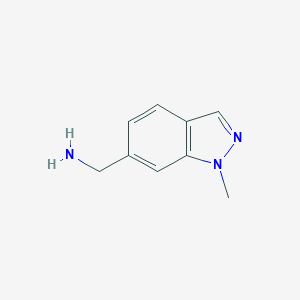
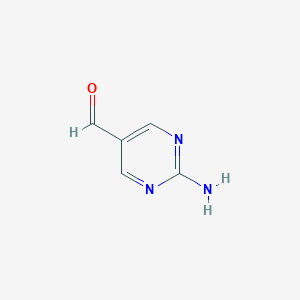
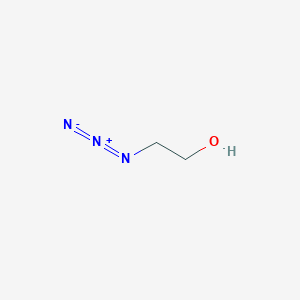
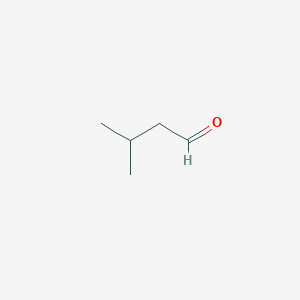
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
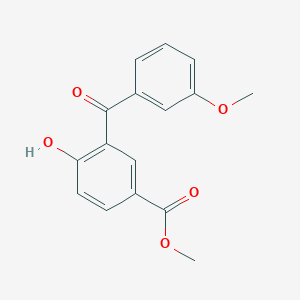
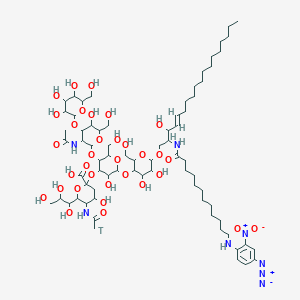
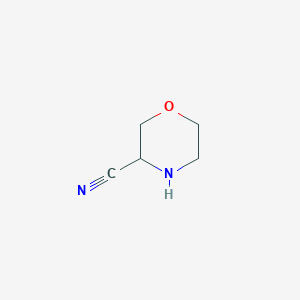
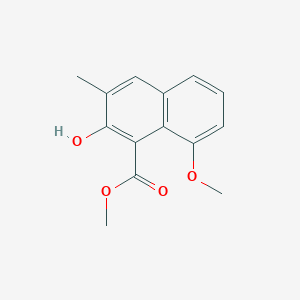
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
